3-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation . Another study suggests that similar compounds may also target the JAK1 enzyme , which plays a crucial role in the signal transduction of numerous cytokines involved in immune responses and hematopoiesis .
Mode of Action
Compounds with similar structures have been reported to inhibit the phosphorylation of proteins such as nfκb sub-unit p65 . This suggests that the compound might interact with its targets by binding to the active site and preventing the phosphorylation process, thereby inhibiting the activity of the target proteins .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect pathways related to cell cycle regulation (in the case of cdk2 inhibition ) and immune response or hematopoiesis (in the case of JAK1 inhibition ).
Pharmacokinetics
The compound’s predicted boiling point is 4272±250 °C , and its predicted density is 1.239±0.06 g/cm3 . These properties might influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
Similar compounds have been reported to induce apoptosis in various cancer cell lines . This suggests that the compound might lead to programmed cell death in certain types of cells .
Action Environment
The compound’s predicted pka is 278±010 , suggesting that its ionization state, and therefore its activity, might be influenced by the pH of its environment .
Preparation Methods
The synthesis of 3-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-methoxyphenyl group: This step involves the use of a suitable arylation reaction, such as Suzuki-Miyaura coupling.
Attachment of the propan-1-ol moiety: This is typically done through a nucleophilic substitution reaction, where the amino group on the pyrazolo[3,4-d]pyrimidine core reacts with a suitable alkylating agent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups on the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 3-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-aminopyrazolo[3,4-d]pyrimidine-based inhibitors: These compounds also target CDK2 and have shown similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have been studied for their anticancer properties and share a similar core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methoxyphenyl group, which contributes to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
3-[[4-(4-methoxyanilino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-23-11-5-3-10(4-6-11)18-13-12-9-17-21-14(12)20-15(19-13)16-7-2-8-22/h3-6,9,22H,2,7-8H2,1H3,(H3,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHOTJNQILHKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.